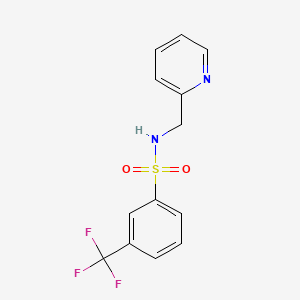![molecular formula C18H13F3N4O B2548403 N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034401-13-1](/img/structure/B2548403.png)
N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a bipyridine moiety and a trifluoromethyl group attached to a nicotinamide core
Mechanism of Action
Target of action
Compounds with similar structures, such as trifluoromethyl ketones, are valuable synthetic targets in pharmaceuticals .
Mode of action
Without specific information, it’s difficult to determine the exact mode of action of “N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide”. The trifluoromethyl group in the compound could potentially interact with biological targets in a unique way due to its electron-withdrawing nature .
Biochemical pathways
Compounds with trifluoromethyl groups have been found to play an important role in various biochemical processes .
Pharmacokinetics
The trifluoromethyl group could potentially affect the compound’s bioavailability and stability .
Result of action
Without specific information, it’s difficult to determine the exact molecular and cellular effects of “N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide”. Compounds with similar structures have been found to have various effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the bipyridine and nicotinamide precursors. One common method involves the coupling of 2,3’-bipyridine with a suitable nicotinamide derivative under specific reaction conditions, such as the use of a palladium catalyst and a base in an inert atmosphere . The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoromethylating agents like trifluoromethyl iodide, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized nicotinamide derivatives .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives with different substituents, such as:
- N-methylnicotinamide
- Nicotinamide N-methyltransferase inhibitors
- Trifluoromethylated aromatic compounds
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of both the bipyridine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)16-6-4-14(11-24-16)17(26)25-9-12-3-5-15(23-8-12)13-2-1-7-22-10-13/h1-8,10-11H,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQUHERBWQQVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)
![2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2548323.png)






![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)
